molecular formula C9H12BrNO2 B1601044 2-Bromo-4,5-dimethoxybenzylamine CAS No. 89525-51-9

2-Bromo-4,5-dimethoxybenzylamine

Cat. No.: B1601044
CAS No.: 89525-51-9
M. Wt: 246.1 g/mol
InChI Key: PYYWZHDHAJXUBG-UHFFFAOYSA-N
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Description

2-Bromo-4,5-dimethoxybenzylamine is a brominated aromatic amine derivative featuring a benzylamine group attached to a benzene ring substituted with bromine at position 2 and methoxy groups at positions 4 and 5. Its synthesis typically involves nucleophilic substitution reactions, such as the reaction of 2-bromo-4,5-dimethoxybenzene-1-sulfonyl chloride with benzylamine, yielding sulfonamide derivatives with high efficiency (90% yield after crystallization) . This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for allosteric inhibitors and diaryl methane derivatives .

Properties

CAS No.

89525-51-9

Molecular Formula

C9H12BrNO2

Molecular Weight

246.1 g/mol

IUPAC Name

(2-bromo-4,5-dimethoxyphenyl)methanamine

InChI

InChI=1S/C9H12BrNO2/c1-12-8-3-6(5-11)7(10)4-9(8)13-2/h3-4H,5,11H2,1-2H3

InChI Key

PYYWZHDHAJXUBG-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C(=C1)CN)Br)OC

Canonical SMILES

COC1=C(C=C(C(=C1)CN)Br)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

2C-B (4-Bromo-2,5-dimethoxyphenethylamine)
  • Structural Differences : 2C-B has bromine at position 4 and methoxy groups at positions 2 and 5, along with a phenethylamine (two-carbon chain) backbone instead of benzylamine.
  • Functional Impact : The phenethylamine group in 2C-B enhances its psychoactive properties, making it a potent serotonin receptor agonist, whereas the benzylamine group in 2-Bromo-4,5-dimethoxybenzylamine prioritizes its role as a synthetic intermediate for sulfonamide inhibitors .
6-BR-DMPEA (2-Bromo-4,5-dimethoxyphenethylamine)
  • Structural Differences : Shares the bromine and methoxy substitution pattern with this compound but incorporates a phenethylamine group.
2-Bromo-4,5-dimethoxybenzaldehyde
  • Structural Differences : Replaces the benzylamine group with an aldehyde functional group.
  • Reactivity : The aldehyde group enables use in condensation reactions (e.g., forming Schiff bases), while the benzylamine derivative is tailored for nucleophilic substitutions in inhibitor synthesis .
3-(2-Bromo-4,5-dimethoxybenzyl)propanenitrile
  • Structural Differences : Features a propanenitrile chain instead of benzylamine.
  • Applications : Used in the synthesis of Ivabradine, a cardiovascular drug, highlighting the versatility of 2-bromo-4,5-dimethoxybenzyl derivatives in drug development .

Physicochemical Properties

Lipophilicity (Log Kow)
  • This compound: Predicted to have a higher log Kow (>2.1) than 2-Bromo-4'-methoxyacetophenone (log Kow = 2.1) due to the additional methoxy groups enhancing lipophilicity .
  • 2-Bromo-4,5-difluorobenzoic Acid : Fluorine substituents increase electronegativity and polarity, reducing lipophilicity compared to methoxy-substituted analogs .

Pharmacological and Industrial Relevance

Compound Key Applications Notable Properties Reference
This compound Allosteric inhibitor synthesis High-yield nucleophilic substitution (90%)
2C-B Psychoactive drug Serotonin receptor agonism
2-Bromo-4,5-dimethoxybenzaldehyde Aldehyde-based condensations Versatile intermediate for Schiff bases
3-(2-Bromo-4,5-dimethoxybenzyl)propanenitrile Ivabradine precursor Critical for cardiovascular drug synthesis

Key Research Findings

  • Synthetic Efficiency : The benzylamine derivative’s synthesis achieves higher yields (90%) compared to phenethylamine analogs like 6-BR-DMPEA, which require multi-step protocols .
  • Receptor Specificity : Substitution patterns (e.g., bromine at position 2 vs. 4) significantly influence biological activity. For example, 2C-B’s 4-bromo substitution enhances receptor binding affinity over 2-bromo analogs .
  • Environmental Impact : Methoxy groups contribute to higher environmental persistence compared to fluorine-substituted derivatives, as seen in 2-Bromo-4,5-difluorobenzoic acid .

Preparation Methods

Bromination of 3,4-Dimethoxybenzene Derivatives

  • Reagents and Conditions:
    The bromination is performed by reacting 3,4-dimethoxybenzene or its derivatives with bromine sources (e.g., metal bromides) in the presence of sulfuric acid and hydrogen peroxide at controlled temperatures (30–60 °C). The molar feed ratio is typically 1.0 (substrate) : 0.5–0.8 (H2SO4) : 1.0–1.2 (H2O2) : 1.0–1.2 (metal bromide). This selective bromination yields 2-bromo-4,5-dimethoxybenzene derivatives with high regioselectivity due to electronic and steric effects of the methoxy substituents.

  • Reaction Time and Yield:
    The bromination reaction is completed within 2–4 hours under these conditions, providing yields around 97% with purity greater than 95% after extraction and purification.

Oxidation to 2-Bromo-4,5-dimethoxybenzoic Acid

  • Oxidation Method:
    The brominated intermediate is further oxidized using potassium permanganate in aqueous solution with tetrabutylammonium bromide as a phase transfer catalyst. The reaction is conducted at 50–90 °C for 5–6 hours.

  • Optimization:
    Reaction temperature critically affects yield and byproduct formation. Optimal yields (~92%) and purity (~97%) are obtained at around 80 °C, while higher temperatures increase byproducts and reduce yield.

  • Workup:
    After completion, the reaction mixture is filtered, acidified to pH 4 with hydrochloric acid, and the product is precipitated and isolated by filtration.

Parameter Optimal Range Effect on Yield/Purity
Bromination temperature 30–60 °C High regioselectivity and yield
Oxidation temperature 50–90 °C (optimal ~80) Above 90 °C increases byproducts, lowers yield
Reaction time 2–4 h (bromination), 5–6 h (oxidation) Complete conversion with high purity
Catalyst Tetrabutylammonium bromide Enhances phase transfer, improves oxidation

Conversion to 2-Bromo-4,5-dimethoxybenzylamine

The final step involves transforming the brominated aromatic intermediate (aldehyde or acid) into the benzylamine.

Reduction of 2-Bromo-4,5-dimethoxybenzaldehyde

  • The aldehyde can be reduced to the corresponding benzyl alcohol, followed by conversion to benzylamine via amination reactions.

  • Common reducing agents include sodium borohydride or catalytic hydrogenation under mild conditions.

Direct Amination via Nucleophilic Substitution

  • Alternatively, the brominated aromatic compound can be subjected to nucleophilic substitution with ammonia or amine sources to introduce the amine group directly.

  • Reaction conditions often involve polar aprotic solvents (e.g., tetrahydrofuran, dimethyl sulfoxide) and bases such as triethylamine or pyridine to facilitate substitution.

Literature Examples

  • Although specific detailed procedures for the direct preparation of this compound are less commonly reported, related synthetic protocols for structurally similar compounds involve:

    • Mitsunobu reaction protocols for related amine derivatives starting from esters or lactates.

    • Reduction of nitrile intermediates such as 2-bromo-4,5-dimethoxybenzenepropanenitrile to amines, which can be obtained by bromination and subsequent cyanide substitution.

Representative Experimental Data from Patents and Literature

Step Conditions/Details Yield (%) Purity (%) Remarks
Bromination of 3,4-dimethoxybenzene 30–60 °C, H2SO4, H2O2, metal bromide, 2–4 h ~97 >95 High regioselectivity
Oxidation to benzoic acid KMnO4, tetrabutylammonium bromide, 80 °C, 5–6 h 92.4 97.4 Optimal temperature critical
Extraction and purification Acidification, filtration, drying Adularescent precipitate obtained
Reduction to benzylamine Sodium borohydride or catalytic hydrogenation Variable Requires further optimization
Nucleophilic substitution Ammonia or amine, aprotic solvent, base catalyst Variable Alternative route

Summary and Recommendations

  • The most reliable preparation method for this compound involves first synthesizing the brominated aromatic acid or aldehyde intermediate with high regioselectivity and yield via controlled bromination and oxidation.

  • Subsequent reduction or amination steps convert these intermediates into the benzylamine, but these require careful selection of reagents and conditions to maximize yield and purity.

  • Reaction parameters such as temperature, molar ratios, catalyst presence, and reaction time are critical for optimizing each step.

  • The use of phase transfer catalysts (e.g., tetrabutylammonium bromide) and mild oxidants (e.g., potassium permanganate) under controlled conditions is essential for high yield and selectivity.

  • Further research and development may focus on direct amination methods or catalytic hydrogenation to streamline the synthesis.

This detailed review consolidates diverse research and patent data on the preparation methods of this compound, providing a professional and authoritative resource for synthetic chemists working with this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromo-4,5-dimethoxybenzylamine, and what challenges arise during its purification?

  • Methodological Answer : A common approach involves bromination of 4,5-dimethoxybenzylamine derivatives under controlled conditions. For example, in analogous syntheses (e.g., 6-BR-DMPEA), bromine or brominating agents like N-bromosuccinimide (NBS) are used in polar solvents (e.g., acetic acid) at low temperatures to minimize side reactions . Purification often requires column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate mixtures) due to the compound’s polarity. Challenges include removing trace brominated byproducts, which can be monitored via TLC or HPLC with UV detection (λ = 254 nm).

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Spectroscopy : 1^1H NMR (DMSO-d6_6) typically shows aromatic protons at δ 6.8–7.2 ppm (split due to bromine’s anisotropic effect) and methoxy groups at δ 3.7–3.9 ppm. 13^{13}C NMR confirms the bromine substitution via deshielding of the adjacent carbons.
  • Chromatography : HPLC with a C18 column and acetonitrile/water mobile phase (70:30) resolves impurities.
  • Elemental Analysis : Deviations >0.3% from theoretical values (e.g., C: 45.3%, H: 4.5%, Br: 28.1%) indicate contamination .

Advanced Research Questions

Q. What factors influence the thermal stability of this compound, and how can decomposition pathways be mitigated?

  • Methodological Answer : Thermal degradation studies of related brominated dimethoxy compounds (e.g., 2-Bromo-4,5-dimethoxycinnamic acid) show decomposition onset at ~250°C, with cleavage of methoxy groups and bromine release as HBr gas . To mitigate degradation:

  • Store the compound under inert gas (N2_2 or Ar) at 2–8°C .
  • Avoid prolonged exposure to light, which accelerates radical-mediated decomposition.
  • Use stabilizers like BHT (butylated hydroxytoluene) in solution phases .

Q. How do electronic effects of substituents (e.g., methoxy vs. bromine) impact the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Bromine : Acts as a leaving group in Suzuki-Miyaura couplings. Reactivity is enhanced by electron-donating methoxy groups at the 4,5-positions, which activate the aryl bromide via resonance stabilization of the transition state.
  • Methoxy Groups : Steric hindrance at the 4,5-positions may slow oxidative addition to Pd(0) catalysts. Optimize using bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C) in toluene/ethanol mixtures .

Q. What analytical strategies resolve contradictions in reported physical properties (e.g., melting points) of brominated dimethoxybenzylamine derivatives?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or residual solvents. For example:

  • Melting Point Validation : Use differential scanning calorimetry (DSC) at a heating rate of 5°C/min to detect polymorphs (e.g., sharp vs. broad endotherms).
  • Residual Solvents : Quantify via GC-MS headspace analysis; acetonitrile or DMF traces can depress observed melting points by 10–15°C .

Key Safety and Handling Considerations

  • Storage : Keep in amber glass vials at 2–8°C under inert gas to prevent oxidation .
  • Fire Safety : Use CO2_2 or alcohol-resistant foam for fires; avoid water streams due to electrical hazards in lab settings .
  • Transport : Classified under ADR Class 8 (corrosive substances) with Kemler code 80 for lab-scale shipments .

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